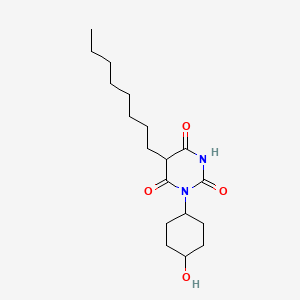![molecular formula C11H10O3S B14179610 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one CAS No. 923026-79-3](/img/structure/B14179610.png)
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is a chemical compound with the molecular formula C11H10O3S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a but-3-yn-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and methanesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with methanesulfonyl chloride in the presence of a base like triethylamine to form the intermediate 4-(methanesulfonyl)acetophenone.
Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an alkyne, such as propargyl bromide, in the presence of a palladium catalyst and a copper co-catalyst to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or palladium on carbon (Pd/C) with hydrogen gas (H) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne moiety can participate in cycloaddition reactions, forming new chemical bonds and modifying biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but lacks the methanesulfonyl group.
(Z)-4-Phenylbut-3-en-2-one: Contains a double bond instead of a triple bond in the but-3-yn-2-one moiety.
Uniqueness
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is unique due to the presence of both the methanesulfonyl group and the alkyne moiety
Propiedades
Número CAS |
923026-79-3 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
4-(4-methylsulfonylphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H10O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h5-8H,1-2H3 |
Clave InChI |
XWLKUMYJEXPZNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


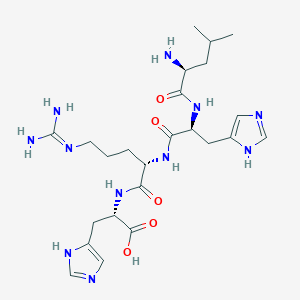

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
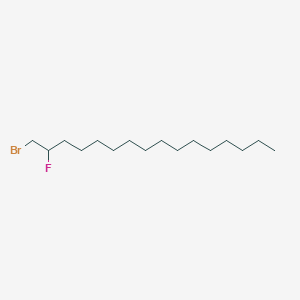
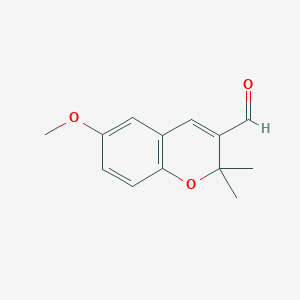
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
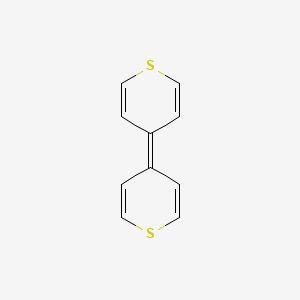
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
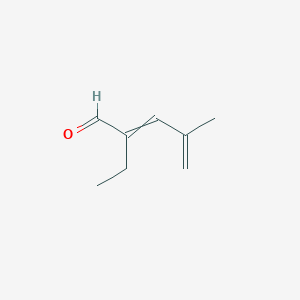
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
